molecular formula C16H15NO3 B14369665 1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene CAS No. 92963-45-6

1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene

Cat. No.: B14369665
CAS No.: 92963-45-6
M. Wt: 269.29 g/mol
InChI Key: NBMUCFFOPVZPBW-NSCUHMNNSA-N
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Description

1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a methyl group and an extended chain containing a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1-methyl-4-hydroxybenzene (p-cresol) and 4-nitrobenzaldehyde.

    Formation of the Intermediate: The first step involves the formation of an intermediate through a condensation reaction between p-cresol and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide.

    Final Product Formation: The intermediate undergoes an etherification reaction with an appropriate alkylating agent under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 1-methyl-4-[(E)-3-(4-aminophenyl)prop-2-enoxy]benzene.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s aromatic structure allows it to participate in π-π interactions with proteins and nucleic acids, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-[(E)-3-(4-aminophenyl)prop-2-enoxy]benzene: Similar structure but with an amine group instead of a nitro group.

    1-methyl-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]benzene: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

92963-45-6

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene

InChI

InChI=1S/C16H15NO3/c1-13-4-10-16(11-5-13)20-12-2-3-14-6-8-15(9-7-14)17(18)19/h2-11H,12H2,1H3/b3-2+

InChI Key

NBMUCFFOPVZPBW-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OC/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)OCC=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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